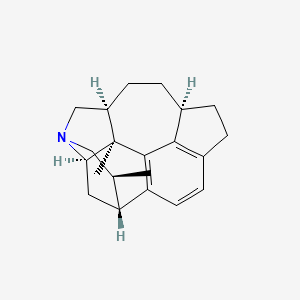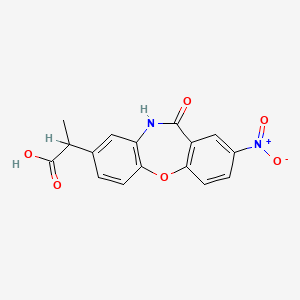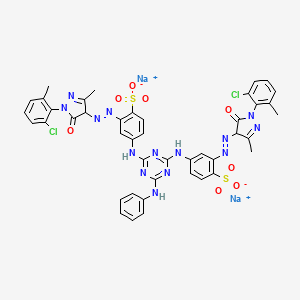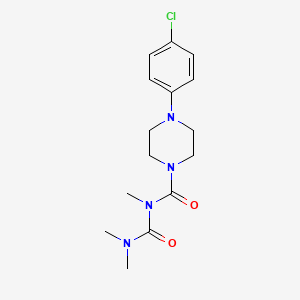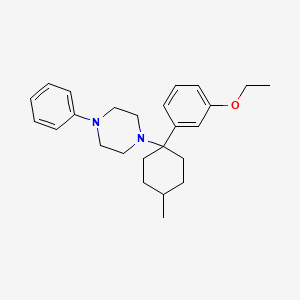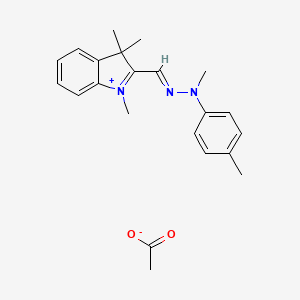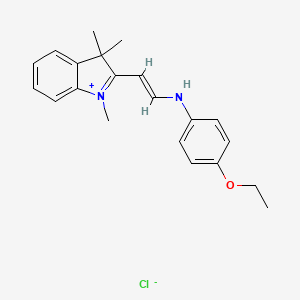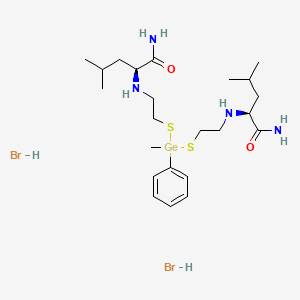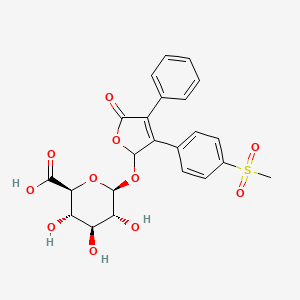
3-Ethoxy-4-ethylthio-5-methoxyphenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was first synthesized by Alexander Shulgin and documented in his book “Phenethylamines I Have Known And Loved” (PiHKAL) . This compound belongs to the phenethylamine class of chemicals and is known for its psychoactive properties.
Preparation Methods
The synthesis of 4-Tasb involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the core structure: The initial step involves the formation of the core phenethylamine structure through a series of chemical reactions, including condensation and cyclization reactions.
Introduction of the thio group: The thio group is introduced into the molecule through a substitution reaction, where a suitable thio reagent is used under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 4-Tasb.
Chemical Reactions Analysis
4-Tasb undergoes various chemical reactions, including:
Oxidation: 4-Tasb can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction of 4-Tasb can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thio derivatives.
Substitution: 4-Tasb can undergo substitution reactions where the thio group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-Tasb has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of thio-substituted phenethylamines.
Biology: Researchers investigate the effects of 4-Tasb on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Although not widely used in medicine, 4-Tasb is studied for its potential therapeutic effects and psychoactive properties.
Industry: Its applications in the industry are limited, but it serves as a reference compound for developing new psychoactive substances.
Mechanism of Action
The mechanism of action of 4-Tasb involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are mediated through the modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
4-Tasb is structurally similar to other phenethylamines such as:
Asymbescaline: Shares a similar core structure but lacks the thio group.
Mescaline: A well-known psychedelic compound with a similar phenethylamine backbone but different substituents.
2C-T-7: Another thio-substituted phenethylamine with distinct psychoactive properties.
The uniqueness of 4-Tasb lies in its specific thio substitution, which imparts unique chemical and biological properties compared to its analogs.
Properties
CAS No. |
90109-51-6 |
|---|---|
Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3-ethoxy-4-ethylsulfanyl-5-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-12-9-10(6-7-14)8-11(15-3)13(12)17-5-2/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
IUZSEPUWBBUJME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1SCC)OC)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



